Silane, trichloro[(1S)-1-phenylethyl]-
Description
Silane, trichloro[(1S)-1-phenylethyl]- (CAS: Not explicitly provided in evidence) is a chiral organosilicon compound characterized by a trichlorosilane (SiCl₃) group bonded to a (1S)-1-phenylethyl substituent. The (1S) configuration denotes its stereochemistry, making it enantiomerically distinct. This compound belongs to the trichlorosilane family (RSiCl₃), where the R group determines its reactivity and applications. The phenylethyl group introduces aromaticity and steric bulk, which can influence its interactions in surface modifications, catalysis, or asymmetric synthesis.
Properties
CAS No. |
38053-74-6 |
|---|---|
Molecular Formula |
C8H9Cl3Si |
Molecular Weight |
239.6 g/mol |
IUPAC Name |
trichloro-[(1S)-1-phenylethyl]silane |
InChI |
InChI=1S/C8H9Cl3Si/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 |
InChI Key |
LPEPXQRITZMOPR-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[Si](Cl)(Cl)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Trichlorosilanes vary primarily in their R groups, which dictate their physical properties and applications. Key categories include:
Reactivity and Stability
- Hydrolysis Sensitivity: All trichlorosilanes hydrolyze in the presence of moisture to form silanols (Si–OH). However, the R group modulates reaction rates. For example: Trichloro(octyl)silane: Hydrolyzes to create hydrophobic surfaces via Si–O–Si networks, critical for membrane modifications . Silane, trichloro[(1S)-1-phenylethyl]-: The bulky phenylethyl group may slow hydrolysis compared to linear alkyl analogs, favoring controlled reactivity in chiral applications. Perfluorinated analogs (e.g., heptadecafluorodecyl): Enhanced stability due to fluorine’s electronegativity, reducing hydrolysis rates .
Thermal and Chemical Stability :
Research Findings and Gaps
- Evidence from Hydrophobic Modifications : Studies on trichloro(octyl)silane demonstrate that pore size and contact angle depend on silane concentration and reaction time . By analogy, the phenylethyl variant may require optimized conditions to balance steric effects and grafting efficiency.
- Regulatory Trends: Perfluorinated trichlorosilanes (e.g., CAS 78560-44-8) were listed for modification in 2023, reflecting stricter PFAS regulations . Non-fluorinated compounds like the target silane may avoid such restrictions but require environmental safety assessments.
Q & A
Q. Experimental Design :
- Substrate: Silicon wafer functionalized with hydroxyl groups.
- Reaction Conditions: 0.1 mM silane in anhydrous toluene, 24 hrs, N₂ atmosphere.
- Analysis: Atomic force microscopy (AFM) for monolayer topography .
Advanced: What strategies mitigate hydrolysis during nanoparticle synthesis using Silane, trichloro[(1S)-1-phenylethyl]-?
Methodological Answer:
Hydrolysis of Si-Cl bonds can destabilize nanoparticle (NP) synthesis. Mitigation strategies include:
Q. Case Study :
- NP Synthesis : 200 µL silane + 150 µL SiCl₄ in 200 mL dry toluene, sonicated 35 min.
- Outcome : Core-shell NPs with 5–10 nm diameter (TEM data) .
Advanced: How does solvent polarity affect the stability of Silane, trichloro[(1S)-1-phenylethyl]-?
Methodological Answer:
Polar solvents accelerate hydrolysis, while nonpolar solvents enhance stability:
-
Stability Tests : Monitor Si-Cl degradation via ³⁵Cl NMR in solvents (e.g., toluene, THF, DMF).
-
Half-life Data :
Solvent Half-life (25°C) Toluene >72 hrs THF 12 hrs DMF 2 hrs -
Recommendation : Store in anhydrous toluene at –20°C under argon .
Advanced: How to resolve contradictions in surface coverage data from XPS vs. contact angle measurements?
Methodological Answer:
Discrepancies arise from differing sensitivity:
- XPS : Detects elemental composition but may miss low-coverage regions.
- Contact Angle : Reflects macroscopic hydrophobicity, influenced by surface defects.
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